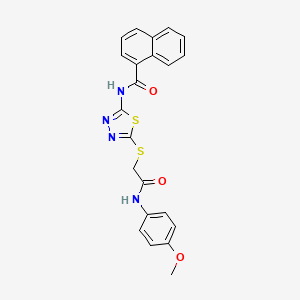![molecular formula C14H12N2O3S B2723681 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2379977-81-6](/img/structure/B2723681.png)
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide involves the inhibition of the target enzymes and receptors. For example, it has been found to inhibit PKC by binding to its catalytic domain and preventing its activation. Similarly, it inhibits PDE by binding to its active site and blocking the hydrolysis of cyclic nucleotides. HDAC inhibition is achieved by binding to the zinc ion in the catalytic site of HDACs and blocking the deacetylation of histones. The inhibition of these enzymes and receptors results in the modulation of various cellular processes, leading to the therapeutic effects of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide.
生化学的および生理学的効果
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. In addition, it has been found to have anti-inflammatory and anti-angiogenic effects. These effects have been observed in various in vitro and in vivo studies and have been attributed to the inhibition of the target enzymes and receptors.
実験室実験の利点と制限
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide is its specificity for the target enzymes and receptors. It has been found to inhibit multiple enzymes and receptors, which can lead to off-target effects.
将来の方向性
There are several future directions for the research on N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide. One of the directions is the development of more specific inhibitors that target a single enzyme or receptor. This can help reduce off-target effects and improve the therapeutic efficacy of the compound. Another direction is the evaluation of the compound in clinical trials for the treatment of various diseases. Several preclinical studies have shown promising results, and clinical trials can help determine the safety and efficacy of the compound in humans. Finally, the use of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide in combination with other drugs or therapies can also be explored to enhance its therapeutic effects.
合成法
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with 4-[(bromomethyl)phenyl]furan-3-ylmethyl sulfide in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
科学的研究の応用
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several enzymes and receptors, including but not limited to, protein kinase C (PKC), phosphodiesterase (PDE), and histone deacetylases (HDACs). These enzymes and receptors are involved in various cellular processes, and their dysregulation has been linked to the development of several diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-13(6-16-19-9)14(17)15-5-12-4-11(8-20-12)10-2-3-18-7-10/h2-4,6-8H,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMOZJDIKCYQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

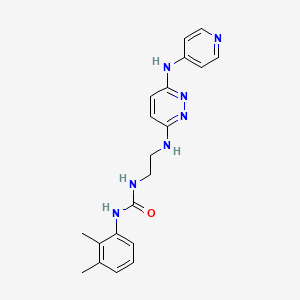
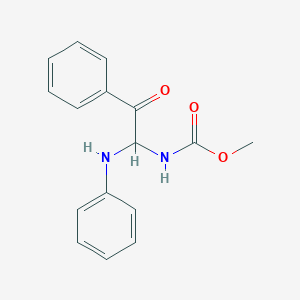
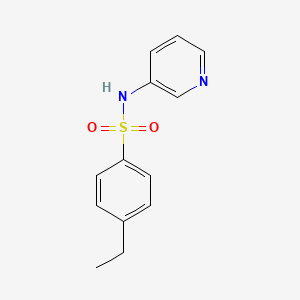
![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)
![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
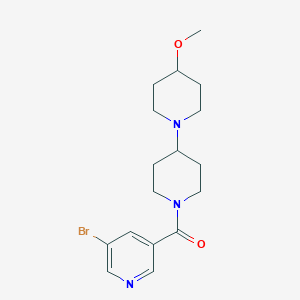
![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)
![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2723609.png)
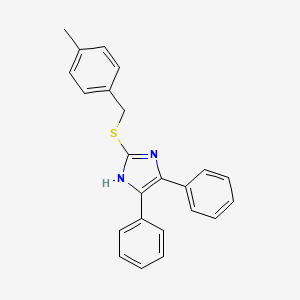
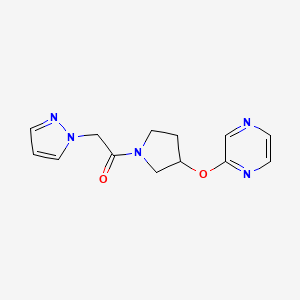
![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)
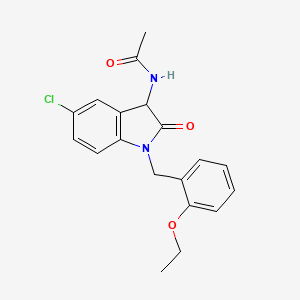
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)
